2-hydroxynaphthalene-1-sulfonic acid 2-hydroxynaphthalene-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 567-47-5
VCID: VC14434326
InChI: InChI=1S/C10H8O4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6,11H,(H,12,13,14)
SMILES:
Molecular Formula: C10H8O4S
Molecular Weight: 224.23 g/mol

2-hydroxynaphthalene-1-sulfonic acid

CAS No.: 567-47-5

Cat. No.: VC14434326

Molecular Formula: C10H8O4S

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxynaphthalene-1-sulfonic acid - 567-47-5

Specification

CAS No. 567-47-5
Molecular Formula C10H8O4S
Molecular Weight 224.23 g/mol
IUPAC Name 2-hydroxynaphthalene-1-sulfonic acid
Standard InChI InChI=1S/C10H8O4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6,11H,(H,12,13,14)
Standard InChI Key SGBQUMZTGSQNAO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Hydroxynaphthalene-1-sulfonic acid consists of a naphthalene backbone substituted with a hydroxyl (-OH) group at the second position and a sulfonic acid (-SO3_3H) group at the first position. The spatial arrangement of these functional groups influences its solubility and reactivity. The molecular weight is 224.23 g/mol, with a percent composition of 53.56% carbon, 3.60% hydrogen, 28.54% oxygen, and 14.30% sulfur .

Physical Characteristics

The compound typically forms deliquescent crystals that are slightly soluble in cold water but readily dissolve in boiling water . Its insolubility in nonpolar solvents like ether necessitates aqueous or polar organic media for reactions. Thermal stability data remain limited, but analogous sulfonated naphthalenes decompose above 250°C.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H8O4S\text{C}_{10}\text{H}_{8}\text{O}_{4}\text{S}
Molecular Weight224.23 g/mol
Solubility in WaterSlight (cold), High (boiling)
Solubility in EtherInsoluble

Synthesis Methodologies

Traditional Sulfonation Approaches

The classic synthesis involves sulfonating 2-hydroxynaphthalene (2-naphthol) with concentrated sulfuric acid. Hodgson and Hathaway’s method , developed in 1947, remains foundational:

  • Sulfonation: 2-Naphthol reacts with sulfuric acid at controlled temperatures (0–10°C) to minimize polysubstitution.

  • Neutralization: The crude product is treated with aqueous ammonia to form the ammonium salt, enhancing water solubility .

  • Purification: Liquid-liquid extraction using chlorinated solvents (e.g., dichloroethane) removes unreacted naphthol .

Modern Industrial Protocols

Patent innovations have optimized yield and purity. A continuous process involves:

  • Reactor Design: Simultaneous feeding of 2-naphthol suspensions and chlorosulfonic acid in dichloroethane at -10–10°C.

  • Acid Desorption: Vacuum stripping (100–400 mbar) removes HCl byproducts at 0–60°C .

  • Phase Separation: Ammonia addition (pH 6–6.5) induces biphasic separation, with the aqueous phase containing >50% ammonium salt .

Table 2: Comparative Synthesis Conditions

ParameterTraditional Industrial
Temperature0–10°C-10–10°C
SolventNoneDichloroethane
Yield~60%~95%
Purity85–90%>99%

Industrial Applications

Dye and Pigment Manufacturing

As a precursor to azo dyes, 2-hydroxynaphthalene-1-sulfonic acid enables vibrant, lightfast coloration. Coupling with diazonium salts produces dyes for textiles and plastics. For example, its reaction with aniline derivatives yields Congo Red analogs .

Pharmaceutical Intermediates

The compound’s sulfonic acid group facilitates salt formation, improving drug solubility. It is a key intermediate in synthesizing anti-inflammatory agents and protease inhibitors . A 2025 study highlighted its role in creating Schiff bases with antimicrobial activity .

Emerging Roles in Material Science

Solid Acid Catalysts

Functionalizing hyper-cross-linked poly(2-naphthol) with sulfonic acid groups creates mesoporous catalysts for biodiesel production. These materials exhibit high acidity (4.8 mmol H+^+/g) and thermal stability up to 300°C.

Photonic Materials

Schiff bases derived from 2-hydroxynaphthalene-1-sulfonic acid demonstrate tunable fluorescence. Atahan and Durmus (2015) reported quantum yields of 0.45–0.67, making them candidates for organic light-emitting diodes (OLEDs).

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